5-Fluoro-6-methylpyridine-2-carboxylic acid
Overview
Description
5-Fluoro-6-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . The IUPAC name for this compound is 5-fluoro-6-methyl-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: An efficient synthesis method for derivatives of pyridine carboxylic acids, closely related to 5-Fluoro-6-methylpyridine-2-carboxylic acid, was developed. This method involves a series of chemical reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, leading to a high yield of the desired product (Hirokawa, Horikawa, & Kato, 2000).
- Alternative Synthesis Routes: Another study presented a synthesis route for Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, starting from methyl 3-methylpyridine-2-carboxylate. This process included oxidation, nitration, reduction, and a modified Balz-Schiemann reaction (Qunfeng et al., 2012).
Antibacterial and Antitumor Applications
- Antibacterial Activity: Pyridonecarboxylic acids, which include compounds structurally similar to this compound, have been investigated for their antibacterial properties. Studies have shown that specific derivatives exhibit significant antibacterial activity (Egawa et al., 1984).
- Antitumor Agents: Certain derivatives of pyridine carboxylic acids have been studied for their potential as antitumor agents. These compounds, through structural modifications, have demonstrated cytotoxic activity against various tumor cell lines, indicating potential clinical applications in cancer treatment (Tsuzuki et al., 2004).
Chemical Sensing and Catalysis
- Chemosensors: Derivatives of pyridine carboxylic acids have been used to develop chemosensors. These sensors are designed for the recognition of specific metal ions, showcasing the application of these compounds in analytical chemistry (Luo et al., 2007).
- Electrocatalytic Carboxylation: In a study, 2-amino-5-bromopyridine, a compound related to this compound, was used in the electrocatalytic carboxylation with CO2. This process highlights the role of such compounds in green chemistry and sustainable chemical synthesis (Feng et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
It is known that fluorinated pyridines can be used as precursors in the synthesis of various organic compounds . The presence of a fluorine atom can increase the polarity of the molecule and activate the C–H bond of the alkane to obtain the halogen-substituted target product .
Biochemical Pathways
It is known that fluorinated pyridines can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-6-methylpyridine-2-carboxylic acid. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature . This suggests that exposure to oxygen and variations in temperature could potentially affect the stability and efficacy of the compound.
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGUWBJHQZLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717126 | |
Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005474-88-3 | |
Record name | 5-Fluoro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.